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An In-depth Technical Guide to the Discovery and Synthesis of the CCR5 Antagonist Vicriviroc

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays

a pivotal role in the immune system by mediating the migration of leukocytes to sites of

inflammation. However, it gained significant attention in the field of virology upon its discovery

as the primary co-receptor, along with the CD4 receptor, for the entry of R5-tropic strains of

Human Immunodeficiency Virus type 1 (HIV-1) into host cells like T-cells and macrophages.[1]

[2][3] This interaction is critical for the initial stages of HIV infection, making CCR5 a compelling

therapeutic target.[4][5] Individuals with a homozygous 32-base pair deletion in the CCR5 gene

(CCR5-Δ32) lack a functional receptor and exhibit strong resistance to R5-tropic HIV-1

infection, further validating CCR5 as a drug target.[3][5]

This guide provides a comprehensive technical overview of the discovery, synthesis, and

mechanism of action of a potent, second-generation CCR5 antagonist, Vicriviroc (also known

as SCH 417690 or SCH-D).[6][7] Vicriviroc emerged from extensive research efforts to develop

a safe and effective oral agent to block HIV-1 entry.

Discovery and Development
The development of Vicriviroc by Schering-Plough was a direct evolution from an earlier, first-

generation CCR5 antagonist, SCH-C (SCH 351125).[4] While SCH-C demonstrated the clinical

proof-of-concept for CCR5 antagonism, its development was halted due to a dose-dependent

prolongation of the cardiac QT interval.[4][8] This adverse effect was traced to off-target binding

to the human ether-a-go-go-related gene (hERG) potassium channel.[4][9]
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The primary goal was to discover a new chemical entity with superior antiviral potency,

improved pharmacokinetic properties, and a significantly reduced affinity for the hERG channel.

[8][9] This was achieved through a process of high-throughput screening of compound libraries

followed by intensive structure-activity relationship (SAR) analysis.[6] This effort led to the

identification of Vicriviroc, a pyrimidine-based compound, which demonstrated potent, broad-

spectrum anti-HIV-1 activity and a more favorable safety profile compared to its predecessor.[6]

[10]
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Caption: Logical workflow of Vicriviroc's discovery.
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Synthesis
The chemical synthesis of Vicriviroc, with the IUPAC name 5-({4-[(3S)-4-{2-methoxy-1-[4-

(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-

dimethylpyrimidine, involves a multi-step process.[6] While the precise, scaled-up

manufacturing protocol is proprietary, the synthesis can be understood through key

transformations reported in the scientific and patent literature, including publications on

isotopically labeled versions for metabolic studies.[11] The core structure is assembled by

coupling key piperidine and piperazine intermediates with the pyrimidine moiety.

A representative, generalized synthetic approach involves:

Preparation of the Chiral Piperazine Intermediate: Synthesis of the (3S)-3-methylpiperazine

fragment, followed by N-alkylation with a chiral side-chain, (1R)-2-methoxy-1-[4-

(trifluoromethyl)phenyl]ethane. This step is crucial for establishing the correct

stereochemistry, which is vital for potent activity.

Preparation of the Piperidine-Pyrimidine Core: 4,6-dimethylpyrimidine-5-carboxylic acid is

activated (e.g., as an acid chloride or using coupling agents) and reacted with a 4-methyl-4-

aminopiperidine derivative.

Final Coupling: The chiral piperazine intermediate is coupled with the piperidine-pyrimidine

core, typically via reductive amination or direct nucleophilic substitution, to yield the final

Vicriviroc molecule.

Purification is generally achieved through chromatographic methods to ensure high purity

required for a pharmaceutical agent.

Mechanism of Action
Vicriviroc functions as a noncompetitive, allosteric antagonist of the CCR5 receptor.[6][12] Its

mechanism involves high-affinity binding to a hydrophobic pocket located between the

transmembrane helices of the CCR5 protein, near the extracellular surface.[6][7] This binding

site is distinct from the one used by the natural chemokine ligands (like RANTES/CCL5) or the

HIV-1 envelope glycoprotein gp120.[3][12]
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The binding of Vicriviroc induces a specific conformational change in the extracellular loops of

the CCR5 receptor.[12] This altered conformation is not recognized by the HIV-1 gp120 protein,

even after gp120 has engaged the primary CD4 receptor. By preventing the gp120-CCR5

interaction, Vicriviroc effectively blocks the subsequent conformational changes in the viral

gp41 protein that are necessary for the fusion of the viral and host cell membranes.[1][3] This

blockade of membrane fusion halts HIV-1 entry at a very early stage of the viral life cycle.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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